molecular formula C23H24FN3OS B6516511 N-(3-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl}sulfanyl)acetamide CAS No. 899934-88-4

N-(3-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl}sulfanyl)acetamide

Cat. No.: B6516511
CAS No.: 899934-88-4
M. Wt: 409.5 g/mol
InChI Key: VVFSMHRZIAJTSJ-UHFFFAOYSA-N
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Description

This compound features a 1,4-diazaspiro[4.6]undeca-1,3-diene core, a bicyclic system with nitrogen atoms at positions 1 and 4. The fluorine atom on the phenyl ring introduces electron-withdrawing effects, influencing solubility and binding affinity.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[(2-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3OS/c24-18-11-8-12-19(15-18)25-20(28)16-29-22-21(17-9-4-3-5-10-17)26-23(27-22)13-6-1-2-7-14-23/h3-5,8-12,15H,1-2,6-7,13-14,16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFSMHRZIAJTSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Spiro Ring Size and Substitution
  • Target Compound : Spiro[4.6] system (11-membered bicyclic structure) with a phenyl group at position 3.
  • Analog 1 (): Spiro[4.4] (9-membered) and spiro[4.5] (10-membered) systems.
  • Analog 2 () : Spiro[4.6] with a 5-chloro-2,4-dimethoxyphenyl substituent. The chloro and methoxy groups increase molecular weight (494.03 g/mol) and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Acetamide Substituents
  • Target Compound: 3-fluorophenyl group.
  • Analog 3 (): 3-Chloro-4-fluorophenyl group. The chloro substitution adds steric bulk and electron-withdrawing effects, increasing molecular weight (443.96 g/mol vs. ~424–428 g/mol for non-chlorinated analogs) .
  • Analog 4 () : 4-fluorophenyl on the spiro core paired with a 3,4-dimethoxyphenyl acetamide. Methoxy groups enhance electron-donating effects, altering electronic distribution compared to fluorine .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C23H22FN3OS (estimated) ~423.5 3-fluorophenyl, spiro[4.6]
N-(3-chloro-4-fluorophenyl)-... C23H23ClFN3OS 443.96 3-chloro-4-fluorophenyl, spiro[4.6]
C250-0697 () C25H28ClN3O3S 494.03 5-chloro-2,4-dimethoxyphenyl
N-(3,4-dimethoxyphenyl)-... C23H25N3O3S 423.53 3,4-dimethoxyphenyl, spiro[4.4]

Key Observations :

  • Chlorine or methoxy substitutions increase molecular weight and lipophilicity (e.g., 494.03 g/mol for C250-0697 vs. ~423.5 g/mol for the target compound).
  • Fluorine’s smaller size and electronegativity may improve target selectivity compared to bulkier groups like methoxy .

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